2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone
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Overview
Description
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a quinoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.
Quinoline Derivative Synthesis: Separately, 6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is synthesized through a series of reactions starting from an appropriate precursor.
Coupling Reaction: The final step involves coupling the piperazine derivative with the quinoline derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is investigated for its interactions with various receptors and enzymes in the body.
Biological Research: It is used as a tool compound to study the effects of fluorophenyl and quinoline derivatives on biological systems.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the quinoline derivative modulates its activity. This dual interaction can lead to various pharmacological effects, including modulation of neurotransmitter release and inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(2-fluorophenyl)piperazine: A simpler analog that lacks the quinoline derivative.
6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: A compound that contains the quinoline derivative but lacks the piperazine moiety.
N-(2-fluorophenyl)piperazine: Another analog with a different substitution pattern on the piperazine ring.
Uniqueness
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone is unique due to its combination of a fluorophenyl-substituted piperazine and a methoxy-substituted quinoline derivative. This unique structure imparts distinct pharmacological properties and makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H32FN3O2 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(6-methoxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)ethanone |
InChI |
InChI=1S/C25H32FN3O2/c1-18-16-25(2,3)29(22-10-9-19(31-4)15-20(18)22)24(30)17-27-11-13-28(14-12-27)23-8-6-5-7-21(23)26/h5-10,15,18H,11-14,16-17H2,1-4H3 |
InChI Key |
OUGCMQAAKXEPBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)CN3CCN(CC3)C4=CC=CC=C4F)(C)C |
Origin of Product |
United States |
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